molecular formula C17H25NO2 B5711396 3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide

3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B5711396
M. Wt: 275.4 g/mol
InChI Key: VOMZZZGKTKFHSU-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methoxyphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of cyclohexylamine with 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMZZZGKTKFHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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